N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
CAS No.: 946222-28-2
Cat. No.: VC11941944
Molecular Formula: C24H23FN2O5S
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946222-28-2 |
|---|---|
| Molecular Formula | C24H23FN2O5S |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C24H23FN2O5S/c1-31-20-12-17(13-21(15-20)32-2)24(28)26-19-8-5-16-4-3-11-27(23(16)14-19)33(29,30)22-9-6-18(25)7-10-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28) |
| Standard InChI Key | XBZWAAUQIBBAHW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC |
Introduction
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. These compounds are widely studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the chemical structure, properties, synthesis pathways, and potential applications of this compound.
Synthesis Pathways
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions:
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Step 1: Formation of Tetrahydroquinoline Core
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The tetrahydroquinoline backbone is synthesized through a Povarov reaction or catalytic hydrogenation of quinoline derivatives.
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Step 2: Sulfonamide Functionalization
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A sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) reacts with the tetrahydroquinoline under basic conditions to introduce the sulfonamide group.
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Step 3: Coupling with Benzamide
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The final step involves coupling the sulfonamide intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
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Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The fluorine substitution enhances binding affinity to bacterial enzymes by increasing hydrophobic interactions.
Anticancer Potential
The aromatic sulfonamide group has been implicated in inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors. This suggests potential efficacy against certain cancers.
Anti-inflammatory Effects
The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) indicates possible inhibition of cyclooxygenase (COX) enzymes.
Molecular Docking Studies
Preliminary molecular docking studies suggest that the compound binds effectively to active sites of bacterial dihydropteroate synthase (DHPS), a target for sulfonamides. Key findings include:
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Binding Affinity: Moderate-to-high binding scores (~ -8 kcal/mol).
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Interactions: Hydrogen bonding with active site residues and π-stacking with aromatic residues.
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